molecular formula C15H19NO5 B2977199 Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate CAS No. 2059938-03-1

Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Cat. No. B2977199
CAS RN: 2059938-03-1
M. Wt: 293.319
InChI Key: FIXGGAWNQKSLOZ-UHFFFAOYSA-N
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Description

“Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO5 . It is used for research purposes .

Scientific Research Applications

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts represents a pivotal method in preparing chiral 3-benzylpiperidine derivatives, which are key intermediates in developing biologically active molecules. This process highlights the compound's role in synthesizing entities with moderate enantioselectivity, beneficial for pharmaceutical applications (Wang et al., 2018).

Molecular Structure Analysis

Research on tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, derived from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, showcases the compound's versatility in forming structurally complex and functionalized piperidines. The study underscores the compound's potential in generating materials with unique physical properties and its structural elucidation through crystalline analysis (Wang et al., 2008).

Template Synthesis for Double Helix Formation

The compound's utility extends to the template synthesis of complementary double helices, stabilized by salt bridges. This innovative approach in molecular design highlights its application in creating novel supramolecular architectures, contributing to the understanding of molecular recognition and self-assembly processes (Yamada et al., 2010).

Novel Synthesis Methods

Further research demonstrates the compound's role in the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate for Jak3 inhibitor CP-690550. The described synthetic approach emphasizes the advantages of using this compound for industrial-scale production due to the simplicity of the process and the high yields achieved (Chen Xin-zhi, 2011).

properties

IUPAC Name

benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-19-15(20-2)8-9-16(10-13(15)17)14(18)21-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXGGAWNQKSLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1=O)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.